Cas no 120-33-2 (Ethyl 3-methylbenzoate)

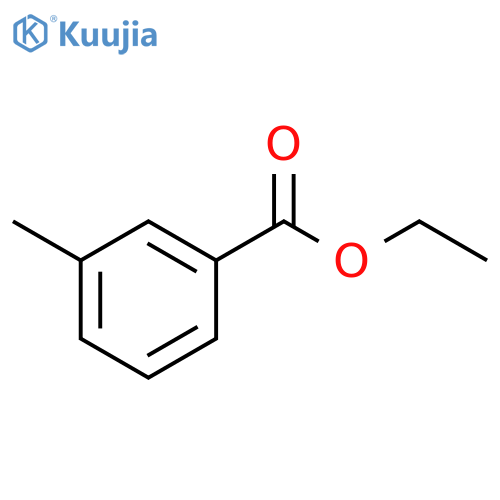

Ethyl 3-methylbenzoate structure

商品名:Ethyl 3-methylbenzoate

Ethyl 3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-methylbenzoate

- Ethyl 3-methylbenzoate~m-Toluic acid ethyl ester

- 3-methylbenzoic acid ethyl ester

- Ethyl m-methylbenzoate

- Ethyl m-toluate

- ethyl 3-toluate

- Ethyl-3-methylbenzoate

- Ehyl

- RARECHEM AL BI 0073

- m-Toluic acid, ethyl ester

- Ethyl m-toluate 99%

- Ethyl m-toluate, 98+%

- Ethyl 3-methylbenzoate,98%

- SCHEMBL570920

- UNII-H3AK4M7DH5

- s12346

- CS-0169763

- Ethyl3-methylbenzoate

- AKOS008948084

- 120-33-2

- NSC-20009

- 3-Methyl-benzoic acid ethyl ester

- AI3-30145

- FT-0626208

- Benzoic acid, 3-methyl-, ethyl ester

- AC-20571

- J-004315

- NSC20009

- H3AK4M7DH5

- MFCD00009114

- BS-20053

- Ethyl m-toluate, 99%

- NSC 20009

- m-Toluylic acid, ethyl ester

- A804489

- EINECS 204-386-3

- NS00023912

- ETHYLM-TOLUATE

- DTXSID70152641

- DB-015817

- 204-386-3

- DTXCID2075132

-

- MDL: MFCD00009114

- インチ: 1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

- InChIKey: WSJNYOVBJSOQST-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C

- BRN: 1863739

計算された属性

- せいみつぶんしりょう: 164.08400

- どういたいしつりょう: 164.08373

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.03 g/mL at 25 °C(lit.)

- ゆうかいてん: Not available

- ふってん: 110 °C/20 mmHg(lit.)

- フラッシュポイント: 華氏温度:213.8°f< br / >摂氏度:101°C< br / >

- 屈折率: n20/D 1.506(lit.)

- PSA: 26.30000

- LogP: 2.17170

- ようかいせい: 未確定

- じょうきあつ: 0.1±0.5 mmHg at 25°C

Ethyl 3-methylbenzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25-S36-S26

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

Ethyl 3-methylbenzoate 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D507852-5g |

Ethyl 3-Methylbenzoate |

120-33-2 | 97% | 5g |

$110 | 2024-05-24 | |

| eNovation Chemicals LLC | D507852-25g |

Ethyl 3-Methylbenzoate |

120-33-2 | 97% | 25g |

$170 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E919331-5g |

Ethyl 3-Methylbenzoate |

120-33-2 | 98% | 5g |

¥122.40 | 2022-01-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04314-5g |

Ethyl 3-methylbenzoate |

120-33-2 | 99% | 5g |

¥35.0 | 2024-07-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 253057-5G |

Ethyl 3-methylbenzoate |

120-33-2 | 99% | 5G |

¥476.55 | 2022-02-24 | |

| abcr | AB133303-25g |

Ethyl m-toluate, 98%; . |

120-33-2 | 98% | 25g |

€42.80 | 2024-04-20 | |

| Ambeed | A840795-25g |

Ethyl 3-methylbenzoate |

120-33-2 | 99% | 25g |

$38.0 | 2024-04-25 | |

| Aaron | AR000QQ4-5g |

Benzoic acid, 3-methyl-, ethyl ester |

120-33-2 | 98% | 5g |

$4.00 | 2025-01-20 | |

| 1PlusChem | 1P000QHS-1g |

Benzoic acid, 3-methyl-, ethyl ester |

120-33-2 | 99% | 1g |

$4.00 | 2023-12-26 | |

| Ambeed | A840795-5g |

Ethyl 3-methylbenzoate |

120-33-2 | 99% | 5g |

$11.0 | 2024-04-25 |

Ethyl 3-methylbenzoate 関連文献

-

Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350

-

Jinmin Miao,Ping Fang,Sahota Jagdeep,Haibo Ge Org. Chem. Front. 2016 3 243

-

3. XXIX.—The velocity of reaction in mixed solvents. Part II. The velocity of saponification of the ethyl esters of some monosubstituted benzoic acidsAlbert Eric Cashmore,Hamilton McCombie,Harold Archibald Scarborough J. Chem. Soc. Trans. 1922 121 243

-

Katharina Neufeld,Jan Marienhagen,Ulrich Schwaneberg,J?rg Pietruszka Green Chem. 2013 15 2408

-

Promod Kumar,Tirumaleswararao Guntreddi,Rahul Singh,Krishna Nand Singh Org. Chem. Front. 2017 4 147

120-33-2 (Ethyl 3-methylbenzoate) 関連製品

- 99-75-2(Methyl p-Toluate)

- 2282-84-0(Methyl 2,4,6-trimethylbenzoate)

- 89-71-4(Methyl o-toluate)

- 120-51-4(Benzyl benzoate)

- 87-24-1(Ethyl 2-methylbenzoate)

- 140-11-4(Benzyl acetate)

- 93-97-0(Benzoic anhydride)

- 94-08-6(Ethyl p-toluate)

- 99-36-5(Methyl 3-methylbenzoate)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:120-33-2)间甲基苯甲酸乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ